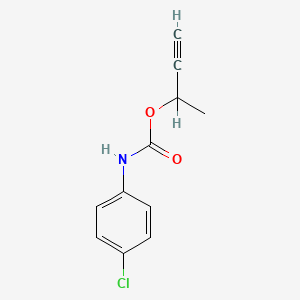

3-Butyn-2-yl-N-(p-chlorophenyl)carbamate

Description

3-Butyn-2-yl-N-(p-chlorophenyl)carbamate, also known as (4-chlorobutyn-2-yl)-N-(3-chlorophenyl)carbamate or Barbamate, is a carbamate herbicide characterized by a propargyl (butynyl) chain and a para-chlorophenyl group (Figure 1). Its structure combines a reactive carbamate moiety with a chlorine-substituted aromatic ring, which is typical of agrochemicals designed for targeted pesticidal activity.

Properties

CAS No. |

32608-17-6 |

|---|---|

Molecular Formula |

C11H10ClNO2 |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

but-3-yn-2-yl N-(4-chlorophenyl)carbamate |

InChI |

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-9(12)5-7-10/h1,4-8H,2H3,(H,13,14) |

InChI Key |

QHJBBGBCPSPZID-UHFFFAOYSA-N |

SMILES |

CC(C#C)OC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C#C)OC(=O)NC1=CC=C(C=C1)Cl |

Synonyms |

HE 24108 HE-24108 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Neuraminidase Inhibition

One of the prominent applications of 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate is as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the pathogenicity of viruses like influenza. The compound has been studied for its ability to inhibit neuraminidase activity, thereby potentially serving as a therapeutic agent against viral infections. Research indicates that compounds with similar structures exhibit substantial biological half-lives and reduced toxicity compared to existing neuraminidase inhibitors .

Anticancer Activity

Recent studies have explored the compound's role in cancer treatment, particularly through mechanisms involving proteolysis targeting chimeras (PROTACs). These are designed to selectively degrade proteins associated with cancer progression, such as AKT. The compound's structural features allow it to engage with specific E3 ligases, facilitating targeted degradation of oncogenic proteins .

Agricultural Applications

Pesticide Development

3-Butyn-2-yl-N-(p-chlorophenyl)carbamate has been investigated for its potential use as a pesticide. Its ability to inhibit certain enzymatic pathways in pests can lead to effective pest control strategies. Studies have shown that carbamate derivatives can exhibit significant insecticidal activity, making them valuable in agricultural formulations .

Cosmetic Formulations

Stabilizing Agent

In cosmetic chemistry, the compound has been evaluated for its role as a stabilizing agent in formulations. Its properties can enhance the stability and effectiveness of various cosmetic products, particularly those designed for skin application. Research highlights the importance of ensuring safety and efficacy in cosmetic formulations, where compounds like 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate can play a crucial role .

Chemical Synthesis

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various other chemical entities, including novel furo[2,3-b]pyrrole derivatives through asymmetric synthesis techniques. This application underscores its versatility in organic synthesis and its potential to facilitate the development of new materials with desired properties .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal | Neuraminidase Inhibition | Potential therapeutic agent against influenza |

| Medicinal | Anticancer Activity | Effective in degrading oncogenic proteins |

| Agricultural | Pesticide Development | Significant insecticidal activity observed |

| Cosmetic | Stabilizing Agent | Enhances stability and efficacy in formulations |

| Chemical Synthesis | Synthesis of Derivatives | Facilitates development of novel chemical entities |

Case Studies

- Neuraminidase Inhibition Study : A study demonstrated that 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate effectively inhibited neuraminidase activity in vitro, showing promise as an antiviral agent against influenza viruses.

- Anticancer Research : In preclinical trials, the compound was shown to selectively degrade AKT proteins in prostate cancer cell lines, leading to reduced cell proliferation and enhanced apoptosis.

- Pesticide Efficacy Test : Field tests revealed that formulations containing 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate exhibited significant pest control efficacy compared to traditional pesticides.

- Cosmetic Stability Evaluation : A comparative study on various cosmetic formulations indicated that those incorporating the compound maintained superior stability over time, demonstrating its utility in cosmetic science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the carbamate herbicide class, sharing core structural features with derivatives like chlorpropham and other p-chlorophenyl carbamates. Key analogs include:

- Chlorpropham (isopropyl-3-chlorophenyl carbamate): Features an isopropyl group instead of the butynyl chain.

- p-Chlorophenyl carbamates with sulfur-containing substituents : Examples from include compounds with ethylthio or sulfonyl groups (e.g., 2-(p-chlorophenyl sulfonyl)ethyl carbamate). These modifications enhance polarity and may affect binding to biological targets .

Physicochemical Properties

*Chlorpropham’s melting point is inferred from external sources.

†Chlorpropham’s solubility data from external sources.

The butynyl group in 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate introduces a rigid, linear chain with a triple bond, increasing lipophilicity compared to chlorpropham’s branched isopropyl group. This may enhance membrane penetration but reduce aqueous stability .

Toxicity and Environmental Impact

- 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate: While direct toxicity data are unavailable, its structural similarity to chlorpropham suggests comparable risks.

- Environmental Persistence : The butynyl group’s rigidity could slow degradation compared to chlorpropham, raising concerns about bioaccumulation .

Q & A

Q. What are the established synthetic routes for 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a 3-butyn-2-yl alcohol derivative with an activated carbamate precursor of p-chlorophenylamine. A common method employs carbamoyl chloride intermediates generated via reaction with phosgene or triphosgene. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of alcohol to carbamoyl chloride) and using bases like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate?

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the alkyne proton (~2.5 ppm) and carbamate carbonyl (~155 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry and hydrogen-bonding patterns, crucial for understanding solid-state interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 268.06) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s biological activity?

Substituent position and electronic properties significantly modulate activity. For example, electron-withdrawing groups (e.g., -Cl at the para position) enhance antiproliferative effects by increasing electrophilicity of the carbamate group, facilitating nucleophilic interactions with biological targets. Comparative studies of analogs (e.g., meta-chloro vs. para-chloro derivatives) reveal para-substitution optimizes binding to enzymes like c-Met kinases, as shown in Table 3 of .

Q. What computational strategies are recommended to predict binding interactions between 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tyrosine kinases). Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level for accurate charge distribution.

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the carbamate carbonyl and catalytic lysine residues .

Q. How can contradictory bioactivity data between in vitro and in vivo studies of this compound be resolved?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

- Perform metabolite profiling using LC-MS/MS to identify degradation products (e.g., hydrolysis of the carbamate group).

- Modify the 3-butynyl moiety with steric hindrance groups (e.g., tert-butyl) to enhance metabolic resistance, as demonstrated in tert-butyl carbamate analogs .

Methodological Considerations

Q. What strategies mitigate toxicity concerns during in vitro testing of 3-Butyn-2-yl-N-(p-chlorophenyl)carbamate?

- Use DNA adduct quantification assays (e.g., P-postlabeling) to assess genotoxic potential, given structural similarity to alkylating agents like tert-butyl N-(2-chloroethyl)carbamate .

- Optimize cell culture conditions with antioxidants (e.g., N-acetylcysteine) to reduce reactive oxygen species (ROS) induced by alkyne moieties .

Q. How can structural analogs guide SAR (Structure-Activity Relationship) studies for this compound?

Compare with analogs such as [2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate () to isolate the role of the alkyne group. Key parameters:

- LogP values : Assess hydrophobicity via HPLC retention times.

- IC shifts : Test against cancer cell lines (e.g., HCT-116) to correlate substituent effects with potency .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in bioassays?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC/IC. Validate with Hill slope analysis ; deviations >1.5 suggest cooperative binding or assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.